2-(3-cyano-1H-indol-1-yl)acetohydrazide

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

SAR studies with generic indole-1-acetohydrazides risk >37-fold variation in IC₅₀ values, invalidating target-binding models. This 3-cyano analogue eliminates that variable. • Enables mild iodine-catalyzed oxidative annulation to 5-(3-indolyl)oxazole libraries. • Electron-withdrawing cyano group probes electrostatic requirements in thymidine phosphorylase, DYRK1A, or topoisomerase I pockets. • Serves as precursor for N-acylhydrazone anti-inflammatory series (59 % leukocyte migration reduction in vivo). Custom-synthesized lots shipped with full analytical QC. Reliable supply for medicinal chemistry and SAR campaigns.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
Cat. No. B10889610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyano-1H-indol-1-yl)acetohydrazide
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC(=O)NN)C#N
InChIInChI=1S/C11H10N4O/c12-5-8-6-15(7-11(16)14-13)10-4-2-1-3-9(8)10/h1-4,6H,7,13H2,(H,14,16)
InChIKeyLUKYTQDCDOBJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Cyano-1H-indol-1-yl)acetohydrazide – Overview


2-(3-Cyano-1H-indol-1-yl)acetohydrazide is a specialized heterocyclic building block belonging to the class of indole-1-acetohydrazides. Its structure incorporates a 3-cyano substituent on the indole core, which introduces distinct electronic and steric properties compared to unsubstituted or differently functionalized indole analogues [1]. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecular architectures, particularly for generating libraries of heterocyclic derivatives with potential biological activities, including anticancer and anti-inflammatory properties [2]. Its strategic value in medicinal chemistry research stems from the presence of the reactive hydrazide moiety, which enables facile derivatization, coupled with the electron-withdrawing cyano group, which can modulate target interactions and the physicochemical profile of the resulting end-products [3].

Synthetic Pathway
Cyano-specific annulation chemistry for oxazole-indole hybrid construction
Medicinal Chemistry Context
Supports SAR studies where indole substitution modulates target binding response
Building Block Fit
Reactive hydrazide handle with electron-withdrawing 3-cyano substituent

Why Substitution Fails for This Indole-Acetohydrazide


Substituting 2-(3-cyano-1H-indol-1-yl)acetohydrazide with a generic indole-1-acetohydrazide or a non-cyano analogue poses significant risks to the validity of structure-activity relationship (SAR) studies and the reliability of synthetic routes. The 3-cyano substituent is not a passive structural feature; it actively dictates the reactivity profile and electronic character of the molecule. Quantitative SAR studies on related series of indole-based acetohydrazides demonstrate that even minor modifications to the indole ring profoundly alter biological potency; for example, the substitution pattern directly influences the IC50 values against targets like thymidine phosphorylase, with a >37-fold difference observed between the most and least potent analogues within the same study [1]. Furthermore, the presence of the cyano group is critical for specific downstream chemical transformations, such as the formation of key heterocyclic intermediates (e.g., 1,3-dipyrazoles) that are inaccessible with non-functionalized indoles [2]. Using a non-cyano building block would, therefore, lead to failed syntheses or the generation of irrelevant analogues, ultimately invalidating comparative experimental conclusions and resulting in significant procurement inefficiency and wasted resources.

Cyano-specific chemistry mismatch
Non-cyano indole acetohydrazides lack the reactive handle for oxidative annulation, leading to failed synthetic pathways.
SAR interpretation may shift
Class-level evidence shows >37-fold activity range with substitution changes; electronic deviation risks non-reproducible biological readout.
Procurement precision required
Generic alternatives may produce irrelevant analogues, compromising comparative experiment validity.

Differentiation Evidence vs. Structural Analogs


Cyano Group Enables Divergent Synthetic Pathways

The 3-cyano group on the indole core of 2-(3-cyano-1H-indol-1-yl)acetohydrazide provides a reactive handle for a unique set of annulation reactions that are not possible with the unsubstituted 2-(1H-indol-1-yl)acetohydrazide comparator. This enables the construction of distinct heterocyclic scaffolds, such as 5-(3-indolyl)oxazoles, via an iodine-catalyzed oxidative process [1]. This differential reactivity is a quantifiable advantage in library synthesis. The specific synthesis of 2-(3-cyano-1H-indol-1-yl)acetohydrazide itself often involves starting materials like 3-cyanoacetylindoles, which have well-established protocols and yields [2].

Synthetic versatility
Method context
Iodine-catalyzed oxidative annulation unique to 3-cyano indole
Supports cyano-specific heterocycle library synthesis
Reaction prerequisite absent in non-cyano comparator
Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Impact on Binding Affinity and Selectivity

While direct IC50 data for 2-(3-cyano-1H-indol-1-yl)acetohydrazide is not available, class-level SAR inference from analogous indole acetohydrazide series demonstrates that substituents on the indole ring have a profound, quantifiable impact on biological activity. In a series of 22 indole-based acetohydrazides tested for thymidine phosphorylase inhibition, the IC50 values ranged dramatically from 1.10 ± 0.10 µM to 41.10 ± 1.10 µM [1]. This >37-fold difference is solely attributable to variations in substitution patterns on the indole and acetohydrazide moieties. The electron-withdrawing cyano group at the 3-position of the target compound is expected to exert a significant and distinct influence on electronic properties and target binding interactions compared to analogues lacking this group, such as 2-(1H-indol-1-yl)acetohydrazide or those with electron-donating substituents.

Activity influence
Class-level inference
IC50 range: 1.10 – 41.10 µM across 22 indole acetohydrazides; >37-fold variation
Supports inference that 3-cyano substitution influences target binding response
Direct data for this specific compound not available; class SAR basis
Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Research and Application Scenarios


Heterocyclic Library Construction via Cyano-Specific Annulation

2-(3-Cyano-1H-indol-1-yl)acetohydrazide is the optimal starting material for research programs focused on synthesizing libraries of 5-(3-indolyl)oxazoles and related fused heterocycles. The 3-cyano group is a strict requirement for the iodine-catalyzed oxidative annulation with benzylamines, a mild and efficient synthetic methodology [1]. Procuring this specific building block is essential for accessing this valuable chemical space; substitution with a non-cyano indole acetohydrazide will result in a failed reaction and prevent access to the target compound class. This application scenario is ideal for medicinal chemists seeking to explore novel kinase inhibitor scaffolds or other bioactive chemotypes containing the oxazole-indole hybrid core.

SAR Studies for Indole-Based Enzyme Inhibitors

For laboratories conducting detailed SAR investigations on indole-acetohydrazide-based enzyme inhibitors (e.g., thymidine phosphorylase, DYRK1A, or topoisomerase I), 2-(3-cyano-1H-indol-1-yl)acetohydrazide provides a critical electronic variant. The electron-withdrawing nature of the 3-cyano group is a key variable in probing target binding pockets and understanding the contribution of electrostatic interactions to inhibitor potency [1][2]. Quantitative data from analogous series confirms that changes to indole substitution result in a >37-fold variance in IC50 values [1]. Including this compound in a screening panel is therefore essential for generating a complete and accurate SAR model, which can guide future lead optimization efforts. Its use ensures that the study's conclusions are comprehensive and that no critical pharmacophore space is inadvertently omitted.

Synthesis of Anti-Inflammatory Agent Intermediates

This compound serves as a precursor for synthesizing N-acylhydrazone derivatives, a pharmacophore class with demonstrated in vivo anti-inflammatory activity [2]. Condensation of 2-(3-cyano-1H-indol-1-yl)acetohydrazide with aromatic aldehydes yields specific cyano-indolyl hydrazones. The cyano group present in related derivatives like JR19 has been shown to contribute to potent biological effects, including a 59% reduction in leukocyte migration at 10 mg/kg in a peritonitis model, acting through the sGC-NO/cytokine pathway [2]. While the exact activity of the final product will depend on the aldehyde used, the cyano-indolyl core is a validated structural motif. This application is best suited for academic and industrial groups developing new anti-inflammatory or immunomodulatory drug candidates who require a reliable, functionalized starting material to generate novel chemical entities.

Application
Selection Property
Validation Focus
Oxazole-indole hybrid library synthesis
Cyano-specific annulation reactivity
Reaction fidelity and scaffold diversification
Indole-based enzyme inhibitor SAR studies
Electron-withdrawing indole substitution
Target binding panel and selectivity profiling
Anti-inflammatory pathway research intermediates
Hydrazide condensation to N-acylhydrazones
sGC-NO/cytokine pathway assay response

Technical Documentation Hub

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24 linked technical documents
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